3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)-

Descripción general

Descripción

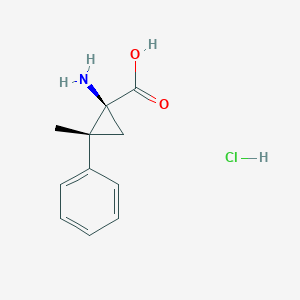

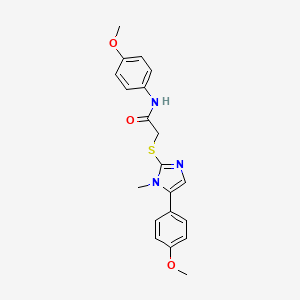

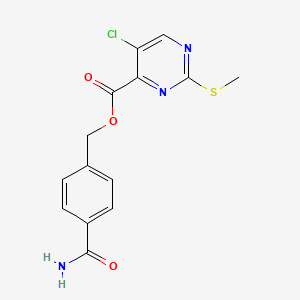

3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- is a compound with a significant potential for various fields of research and industry1. It has a molecular formula of C7H10ClNO3 and a molecular weight of 191.611.

Synthesis Analysis

The synthesis of amino acids can be achieved through various methods. One common method is the amination of alpha-bromocarboxylic acids2. The bromoacids are conveniently prepared from carboxylic acids by reaction with Br2 + PCl32. However, the specific synthesis process for 3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- is not readily available in the searched resources.Molecular Structure Analysis

The molecular structure of amino acids can be analyzed using quantum chemical ab initio and DFT methods3. These methods provide electronic structure and molecular descriptors, such as ionization energy, electron affinity, molecular electronegativity, chemical hardness, electrophilicity index, dipole moment, quadrupole moment, and dipole polarizability3. However, the specific molecular structure analysis for 3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- is not readily available in the searched resources.

Chemical Reactions Analysis

Amino acids can undergo various chemical reactions. For instance, they can be derivatized using Ortho Phthalaldehyde (OPA) and Fluorenylmethoxy chloroformate (FMOC) reactions with amines4. However, the specific chemical reactions analysis for 3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- is not readily available in the searched resources.Physical And Chemical Properties Analysis

Amino acids are generally colorless, nonvolatile, crystalline solids, melting and decomposing at temperatures above 200°C5. However, the specific physical and chemical properties for 3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- are not readily available in the searched resources.Aplicaciones Científicas De Investigación

Synthesis and Conversion

- Synthesis of 3-amino-3-vinylpropanoic acid : Research by Cheung and Shoolingin‐Jordan (1997) describes the synthesis of 3-amino-3-vinylpropanoic acid hydrochloride, which is a step in producing aspartate 1-semialdehyde hydrochloride, a stable cyclic form of a labile α-aminoaldehyde (Cheung & Shoolingin‐Jordan, 1997).

Physicochemical Properties and Interaction with Biological Molecules

- Furan Dicarboxylic Acid Properties : Costigan, Gilchrist, and Lindup (1996) investigated 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, highlighting its role in uraemia and its interactions with biological molecules like albumin, affecting drug binding in plasma (Costigan, Gilchrist, & Lindup, 1996).

Application in Organic Chemistry and Biochemistry

- Cyclic Alpha-Amino Acid Derivatives Synthesis : Kotha and Brahmachary (2000) conducted research on synthesizing conformationally constrained cyclic alpha-amino acid derivatives, useful in the field of organic chemistry and biochemical applications (Kotha & Brahmachary, 2000).

Ecological Synthesis Methods

- Ecological Synthesis of Dipeptides : A study by Ezawa et al. (2017) on the ecological synthesis of dipeptides using unprotected α-amino acids, including 3-phenylpropanoic acid, contributes to green chemistry and sustainable practices (Ezawa et al., 2017).

Potential in Diabetes Research

- Role in Diabetes Mellitus : Zhang (2018) explored 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) in the context of diabetes, emphasizing its significance in glucose metabolism and potential in diabetes research (Zhang, 2018).

Building Block in Green Chemistry

- Catalytic Chemical Methods for 3-Hydroxypropanoic Acid : Pina, Falletta, and Rossi (2011) presented advances in processes leading to 3-hydroxypropanoic acid, highlighting its role as a potential building block in eco-sustainable processes (Pina, Falletta, & Rossi, 2011).

Metabolite Research

- CMPF as a Metabolite Post Fish Oil Consumption : Sinclair, Xu, and Wang (2018) identified CMPF as a metabolite after the consumption of fish oil and oil-rich fish, emphasizing its relevance in nutritional studies (Sinclair, Xu, & Wang, 2018).

Novel Synthetic Methods

- Synthesis of L-α-(3,4-Dimethoxybenzyl)-α-ureidopropanoic Acid : Research by Su Wei-ke (2008) described a novel method to synthesize L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid, showcasing innovative approaches in synthetic chemistry (Su Wei-ke, 2008).

Safety And Hazards

Direcciones Futuras

3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- has a significant potential for various fields of research and industry1. However, the specific future directions for this compound are not readily available in the searched resources.

Please note that this analysis is based on the information available from the searched resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

Propiedades

IUPAC Name |

(2S)-2-amino-3-(furan-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h1-2,4,6H,3,8H2,(H,9,10);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWENCNBGVVHVDH-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- | |

CAS RN |

129030-33-7 | |

| Record name | 3-Furanpropanoic acid, α-amino-, hydrochloride, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129030-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-3-(furan-3-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3,3'-diisopropyl-2H,2'H-[5,5'-bithiazolylidene]-2,2',4,4'(3H,3'H)-tetraone](/img/structure/B2449800.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2449802.png)

![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2449811.png)

![2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2449815.png)

![3-(2,4-dimethoxyphenyl)-1-(3,3-dimethyl-2-oxobutyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2449819.png)

![N-[[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2449821.png)